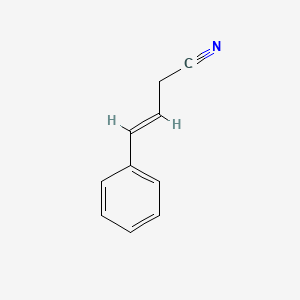

(E)-4-phenylbut-3-enenitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9N |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

(E)-4-phenylbut-3-enenitrile |

InChI |

InChI=1S/C10H9N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5H2/b8-4+ |

InChI Key |

CQWHLNCODHOFCT-XBXARRHUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CC#N |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for E 4 Phenylbut 3 Enenitrile and Its Analogues

Traditional Chemical Synthesis Approaches

Traditional methods for the synthesis of (E)-4-phenylbut-3-enenitrile have long been the cornerstone of its production, relying on robust and well-understood reaction mechanisms.

Condensation and Elimination Reactions

Condensation reactions, particularly the Knoevenagel condensation, represent a fundamental approach for the formation of the carbon-carbon double bond in this compound. This reaction typically involves the base-catalyzed condensation of benzaldehyde (B42025) with a compound containing an active methylene (B1212753) group, such as acetonitrile (B52724) or its derivatives. The initial aldol-type addition product subsequently undergoes dehydration (elimination) to yield the thermodynamically stable α,β-unsaturated nitrile.

The general mechanism involves the deprotonation of the α-carbon of the nitrile by a base, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting β-hydroxynitrile intermediate is then dehydrated, often under the reaction conditions or during workup, to afford the final product. The E-isomer is typically favored due to its greater thermodynamic stability.

| Reactants | Base | Solvent | Yield (%) | Reference |

| Benzaldehyde, Acetonitrile | Sodium ethoxide | Ethanol | High | General Knowledge |

| Benzaldehyde, Cyanoacetic acid | Piperidine | Pyridine (B92270) | Good | General Knowledge |

This table is illustrative and based on general principles of the Knoevenagel condensation.

Wittig and Horner-Wadsworth-Emmons Olefinations

Olefination reactions provide a powerful and highly selective means of synthesizing alkenes. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are prominent examples used to produce this compound.

The Wittig reaction utilizes a phosphonium (B103445) ylide, specifically a cyanomethylide like cyanomethylenetriphenylphosphorane, which reacts with benzaldehyde. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. masterorganicchemistry.comorganic-chemistry.org While effective, the stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide. Stabilized ylides, such as the one required here due to the electron-withdrawing nitrile group, generally favor the formation of the (E)-alkene. organic-chemistry.orgwikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that offers several advantages, including higher (E)-selectivity and the formation of a water-soluble phosphate (B84403) byproduct that is easily removed. wikipedia.orgorgsyn.orguta.edu This reaction employs a phosphonate (B1237965) carbanion, generated by deprotonating a cyanomethylphosphonate ester (e.g., diethyl cyanomethylphosphonate) with a base. wikipedia.org The phosphonate carbanion is more nucleophilic than the corresponding phosphorus ylide, allowing for reaction with a broad range of aldehydes. orgsyn.orgnrochemistry.com The stereochemical outcome is driven by the thermodynamic stability of the intermediates, leading predominantly to the (E)-isomer of 4-phenylbut-3-enenitrile. wikipedia.orgorganic-chemistry.org

Table 1: Comparison of Wittig and HWE Reactions for this compound Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

|---|---|---|

| Reagent | Phosphonium ylide (e.g., Ph₃P=CHCN) | Phosphonate carbanion (e.g., (EtO)₂P(O)CH⁻CN) |

| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Dialkyl phosphate salt (water-soluble, easy to remove) |

| Stereoselectivity | Good for (E)-alkene with stabilized ylides | Excellent for (E)-alkene |

| Reactivity | Good | Generally more reactive than Wittig ylides |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The synthesis of this compound can be achieved through various palladium-catalyzed methods, such as the Heck reaction.

In a potential Heck reaction pathway, styrene could be coupled with a cyano-containing coupling partner, or alternatively, a phenyl halide could be coupled with acrylonitrile. These reactions typically employ a palladium(0) catalyst, a base, and a suitable ligand. The mechanism involves the oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene, and finally, β-hydride elimination to release the product and regenerate the catalyst. nih.govresearchgate.net The choice of starting materials, catalyst system, and reaction conditions is crucial for achieving high yield and selectivity for the desired (E)-isomer. Recent advancements have focused on developing highly efficient catalyst systems that can operate under mild conditions. nih.gov

Modern and Advanced Synthetic Routes

Contemporary synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods. For this compound and its analogues, this involves the use of transition metal catalysis beyond palladium.

Transition Metal-Catalyzed Functionalization

A variety of transition metals, including copper and ruthenium, can catalyze the formation of α,β-unsaturated nitriles through novel reaction pathways. beilstein-journals.org These methods often involve the direct functionalization of C-H bonds or the manipulation of simple starting materials like olefins. nih.gov For example, copper-catalyzed cross-dehydrogenative coupling reactions can transform simple olefins and alkyl nitriles into more complex homoallylic nitriles. nih.gov Such strategies offer atom-economical alternatives to traditional methods that often require pre-functionalized starting materials. umich.edu

While a direct iron-catalyzed carboiodination protocol for the synthesis of this compound is not prominently described, the underlying principle of iron-catalyzed difunctionalization of alkenes represents a significant modern synthetic strategy. Iron, being an earth-abundant and low-cost metal, is an attractive catalyst for developing sustainable chemical processes. rsc.org

Research in iron catalysis has demonstrated the ability to perform various difunctionalization reactions on styrenes, which are precursors to the 4-phenylbut-3-enenitrile structure. For instance, iron-catalyzed asymmetric carboazidation of styrenes has been reported, where a carbon-based radical and an azide group are added across the double bond. thieme.dethieme-connect.de This type of reaction showcases the potential of iron catalysts to mediate complex bond formations.

Conceptually, a similar iron-catalyzed carbocyanation reaction could be envisioned. This would involve the addition of both a carbon-based group and a cyanide group across the double bond of a styrene derivative. Such a transformation would likely proceed through a radical mechanism, where an alkyl radical adds to the styrene, and the resulting benzylic radical is trapped by a cyanide source, mediated by the iron catalyst. The development of such a protocol would offer a novel and direct route to functionalized nitrile analogues.

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₉N |

| Benzaldehyde | C₇H₆O |

| Acetonitrile | C₂H₃N |

| Cyanoacetic acid | C₃H₃NO₂ |

| Sodium ethoxide | C₂H₅NaO |

| Ethanol | C₂H₆O |

| Piperidine | C₅H₁₁N |

| Pyridine | C₅H₅N |

| Cyanomethylenetriphenylphosphorane | C₂₀H₁₆NP |

| Triphenylphosphine oxide | C₁₈H₁₅OP |

| Diethyl cyanomethylphosphonate | C₆H₁₂NO₃P |

| Styrene | C₈H₈ |

Atom Transfer Radical Addition Strategies

Atom Transfer Radical Addition (ATRA) has emerged as a powerful and versatile method for the formation of carbon-carbon bonds. This strategy is particularly useful for the synthesis of β,γ-unsaturated nitriles, a class of compounds to which this compound belongs. The core of the ATRA mechanism involves the reversible transfer of a halogen atom between a transition metal catalyst and a dormant alkyl halide species, leading to the formation of a carbon-centered radical.

A general and practical ATRA of simple nitriles to alkynes has been developed, providing an efficient route to a wide range of β,γ-unsaturated nitriles. acs.orgorganic-chemistry.org This reaction typically involves the addition of a cyanomethyl radical, or a substituted variant, across the carbon-carbon triple bond of an alkyne. For the synthesis of this compound analogues, this would involve the reaction of a substituted acetonitrile with phenylacetylene or a derivative thereof. The unique chemoselectivity of this system allows for the formation of the desired unsaturated nitrile products. acs.org

The strategies for generating the initial carbon radicals in these processes are varied and can include:

Hydrogen-atom transfer (HAT)

Radical addition to a π system

Halogen-atom transfer (XAT) researchgate.net

Recent advancements have focused on making these processes more efficient and environmentally friendly. For instance, copper-catalyzed ATRA reactions can now be conducted with catalyst concentrations as low as parts per million (ppm). rsc.org These methods, termed Activators Regenerated by Electron Transfer (ARGET) and Initiators for Continuous Activator Regeneration (ICAR) ATRP, utilize environmentally benign reducing agents to regenerate the active catalyst species. rsc.org

Mechanistic studies, often supported by DFT calculations, have been crucial in understanding and optimizing these reactions. For example, in some systems, it's proposed that alkyl nitriles are activated by attracting chlorine atoms, followed by an attack from nitrogen-centered radicals, resulting in intermolecular radical addition. thieme-connect.com The radical generated can then add to an alkene or alkyne in a subsequent step.

Electrochemical Synthesis Methods

Electrochemical methods offer a unique and often advantageous approach to organic synthesis, allowing for reactions to be driven by electricity, which can be a clean and finely tunable reagent. For the synthesis of compounds like this compound, electrochemical techniques can provide high efficiency and selectivity.

The electrochemical reduction of cinnamonitrile (B126248), a close analogue of this compound, has been studied in detail. researchgate.net In the absence of a trapping agent, the radical anion generated by the initial electron transfer can undergo several competing reactions, including the formation of linear and cyclic hydrodimers, as well as saturated dihydro products. researchgate.net This highlights the importance of controlling the reaction conditions to favor the desired reaction pathway.

The use of ionic liquids as electrolytes in electropolymerization has been shown to produce soluble conducting polymers, demonstrating the versatility of electrochemical setups in handling different types of reagents and products. This could be relevant for the synthesis of functionalized analogues of this compound.

A particularly interesting application of electrochemical synthesis in this context is direct electrocarboxylation. This process involves the electrochemical reduction of an unsaturated substrate in the presence of carbon dioxide (CO2), leading to the incorporation of a carboxylic acid group.

For cinnamonitrile, electrocarboxylation can be carried out efficiently in an undivided cell using a nickel cathode and a magnesium anode under a CO2 atmosphere. researchgate.net This method successfully synthesizes cyano- and phenyl-substituted propionic acids with good yields (up to 84.8%). researchgate.net The process avoids the need for additional catalysts and provides a direct route to valuable carboxylated products. The efficiency of this reaction is influenced by several parameters, as detailed in the table below.

| Parameter | Condition | Effect on Yield/Selectivity | Reference |

|---|---|---|---|

| Electrode Material | Nickel cathode, Magnesium anode | Provides good yield for carboxylation. | researchgate.net |

| Working Potential | Controlled potential electrolysis | Affects the rate of electron transfer and can influence competing reactions. | researchgate.net |

| CO2 Pressure | 101.325 kPa | Essential for the carboxylation reaction to proceed efficiently. | researchgate.net |

| Temperature | Varied | Influences the rates of the various reaction steps and can affect product distribution. | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for the development of sustainable and environmentally benign synthetic processes. msu.edu These principles provide a framework for chemists to design new reactions and processes that minimize waste, reduce energy consumption, and use safer chemicals. solubilityofthings.comijnrd.org

Key green chemistry principles relevant to the synthesis of this compound and its analogues include:

Prevention of Waste : Designing syntheses to minimize the generation of waste is a primary goal. solubilityofthings.com

Maximizing Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. solubilityofthings.com ATRA reactions, for example, are highly atom-economical.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. The use of transition metal catalysts in ATRA and other reactions aligns with this principle. researchgate.netresearchgate.net

Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. solubilityofthings.com Electrochemical methods can often be performed under mild conditions.

Use of Renewable Feedstocks : Utilizing raw materials derived from renewable sources, such as biomass, is a key aspect of sustainable chemistry. solubilityofthings.com For instance, the synthesis of 2-furonitrile, a related heterocyclic nitrile, has been explored from biorenewable 2-furfural. mdpi.com

By applying these principles, the synthesis of this compound can be made more sustainable. For example, moving from traditional methods that may use hazardous reagents and generate significant waste to catalytic or electrochemical methods represents a significant step towards greener synthesis. researchgate.net

Stereoselective Synthesis of this compound and Related (E)-Enenitriles

The control of stereochemistry is a fundamental aspect of modern organic synthesis, as the three-dimensional arrangement of atoms in a molecule can have a profound impact on its properties and biological activity. For this compound, the key stereochemical feature is the geometry of the carbon-carbon double bond.

Enantioselective and Diastereoselective Methods

While this compound itself is not chiral, the synthesis of chiral analogues is of significant interest. Enantioselective and diastereoselective methods aim to produce a single enantiomer or diastereomer of a chiral molecule.

Several strategies can be envisioned for the stereoselective synthesis of analogues:

Biocatalysis : Enzymes are highly efficient and selective catalysts. Ene-reductases have been used for the enantioselective reduction of α-methylene nitrile derivatives to produce (R)-2-arylpropanenitriles with high conversion and enantiomeric excess. researchgate.net This approach could potentially be adapted for the synthesis of chiral saturated analogues of this compound.

Asymmetric Catalysis : Transition metal complexes with chiral ligands are widely used for asymmetric synthesis. Nickel-catalyzed desymmetric allylic cyanation of biaryl allylic alcohols has been reported for the synthesis of axially chiral nitrile structures with excellent enantioselectivities. nih.gov Furthermore, enantioselective nickel-catalyzed hydroamination of unactivated alkenes provides a route to chiral arylamines. acs.org

Chiral Auxiliaries : The use of a chiral auxiliary can direct the stereochemical outcome of a reaction. For example, chiral (E)-arylaldehyde oxime ethers have been used in the enantioselective synthesis of arylalkylamines. researchgate.net

The table below summarizes some enantioselective methods applicable to the synthesis of chiral nitriles.

| Method | Catalyst/Reagent | Substrate Type | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Biocatalytic Reduction | Ene-reductases | α-methylene nitriles | (R)-2-arylpropanenitriles | High conversion and enantioselectivity. | researchgate.net |

| Asymmetric Allylic Cyanation | Nickel catalyst with chiral ligand | Biaryl diallylic alcohols | Axially chiral allylic nitriles | High yields and >99% ee. | nih.gov |

| Asymmetric Alkynylation | Chiral perhydro-1,3-benzoxazine with Me2Zn | Isatins and ketimines | Chiral 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles | Moderate to excellent enantioselectivity. | uva.es |

Control of Olefin Geometry in Synthetic Pathways

Achieving selective formation of the (E)-isomer of the double bond is critical in the synthesis of this compound. Several synthetic strategies can be employed to control the olefin geometry.

One effective strategy involves the use of a removable silyl group to direct the stereochemical outcome of ring-closing metathesis (RCM) reactions. nih.gov By introducing a silyl group to one of the internal olefin positions in a di-olefinic substrate, the formation of the E-silyl alkene product is favored due to steric interactions. Subsequent protodesilylation yields the desired Z-disubstituted olefin (which corresponds to an E-configuration in the context of a linear alkene). This method provides a powerful tool for accessing specific olefin geometries that might be difficult to obtain through other means. nih.gov

The synthesis of 1,4-diarylbut-1-en-3-ynes, which are structurally related to this compound, has been achieved with high regio- and stereoselectivity. mdpi.com These methods often rely on palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where the stereochemistry of the starting materials is retained in the product.

By carefully selecting the reaction conditions and the synthetic route, it is possible to achieve a high degree of control over the geometry of the newly formed double bond, ensuring the selective synthesis of the desired (E)-isomer.

Chemical Reactivity and Transformation Pathways of E 4 Phenylbut 3 Enenitrile

Reactions Involving the Nitrile Group

The nitrile group in (E)-4-phenylbut-3-enenitrile is a key site for nucleophilic attack and can undergo various transformations, including hydrolysis and reduction, to yield a range of important chemical entities.

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that readily add to the nitrile functionality. This reaction is a powerful tool for carbon-carbon bond formation. For instance, the addition of a Grignard reagent (R-MgX) to this compound, followed by hydrolysis, would yield a ketone, specifically an α,β-unsaturated ketone after tautomerization of the initial imine intermediate.

Table 1: Examples of Nucleophilic Additions to Nitriles

| Nucleophile | Reagent Example | Intermediate | Final Product |

| Grignard Reagent | Phenylmagnesium bromide | Imine | (E)-1,4-diphenylbut-3-en-1-one |

| Organolithium | n-Butyllithium | Imine | (E)-4-phenyloct-3-en-5-one |

Hydrolysis and Reduction Reactions of the Nitrile

The nitrile group of this compound can be converted to other functional groups through hydrolysis and reduction.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds via a protonated nitrile intermediate, which is then attacked by water. Base-catalyzed hydrolysis, on the other hand, involves heating the nitrile with a strong base like sodium hydroxide (B78521). This process initially forms a carboxylate salt, which upon acidification, yields the corresponding carboxylic acid, (E)-4-phenylbut-3-enoic acid.

Reduction: The nitrile group can be reduced to a primary amine, 4-phenylbut-3-en-1-amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. The reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile group, followed by protonation during workup. It is also possible to selectively reduce the nitrile group in the presence of the double bond using specific catalytic systems. youtube.com

Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is an electron-rich site, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)

The double bond of this compound can undergo electrophilic addition reactions. For instance, the addition of halogens like bromine (Br₂) would lead to the formation of a dibromo derivative, 3,4-dibromo-4-phenylbutanenitrile. Similarly, the addition of hydrogen halides, such as hydrogen bromide (HBr), would result in the formation of a brominated product. The regioselectivity of this reaction is governed by Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms.

Table 2: Electrophilic Addition Reactions

| Reagent | Product |

| Bromine (Br₂) | 3,4-Dibromo-4-phenylbutanenitrile |

| Hydrogen Bromide (HBr) | 3-Bromo-4-phenylbutanenitrile |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The carbon-carbon double bond in this compound can act as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions, leading to the formation of cyclic compounds. wikipedia.orgwikipedia.org

Diels-Alder Reaction: In a Diels-Alder reaction, this compound can react with a conjugated diene to form a six-membered ring. wikipedia.org The nitrile group, being an electron-withdrawing group, activates the double bond for this [4+2] cycloaddition. organic-chemistry.orgyoutube.com For example, reaction with 1,3-butadiene (B125203) would yield a cyclohexene (B86901) derivative.

1,3-Dipolar Cycloaddition: This reaction involves the addition of a 1,3-dipole, such as a nitrile oxide or a nitrone, to the double bond of this compound to form a five-membered heterocyclic ring. wikipedia.org These reactions are highly valuable for the synthesis of complex heterocyclic structures. nih.gov

Catalytic Hydrogenation and Reductive Processes

The carbon-carbon double bond of this compound can be selectively reduced to a single bond through catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. The reaction conditions can be controlled to achieve selective reduction of the double bond without affecting the nitrile group, yielding 4-phenylbutanenitrile. Conversely, more forcing conditions can lead to the reduction of both the double bond and the nitrile group.

A study on the liquid-phase hydrogenation of cinnamonitrile (B126248) showed that different metal-supported catalysts exhibit varying activities and selectivities. For instance, Ni/SiO₂ and Co/SiO₂ were found to be highly active for the conversion of cinnamonitrile but produced only small amounts of the desired unsaturated primary amine, cinnamylamine (B1233655). In contrast, Cu/SiO₂ and Ru/SiO₂ displayed lower activity but higher selectivity towards the formation of cinnamylamine. By optimizing the reaction conditions with a highly dispersed Cu(11%)/SiO₂ catalyst at 403 K and 40 bar, a 74% yield of cinnamylamine was achieved, with the unsaturated secondary amine (dicinnamylamine) as the main by-product. researchgate.net

Table 3: Reduction Products of this compound

| Reagent/Catalyst | Product(s) |

| H₂/Pd-C (mild conditions) | 4-Phenylbutanenitrile |

| H₂/Ni, Co, Ru, or Cu on SiO₂ | Cinnamylamine, Dicinnamylamine, 4-Phenylbutanenitrile, 4-Phenylbutan-1-amine |

| LiAlH₄ (followed by workup) | 4-Phenylbut-3-en-1-amine |

Reactions Involving the Phenyl Moiety

The phenyl group in this compound is a key site for chemical transformations that can introduce new functional groups and build molecular complexity. Its reactivity is significantly influenced by the electron-withdrawing nature of the conjugated butenenitrile side chain.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. minia.edu.eglibretexts.org In this process, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a resonance-stabilized cationic intermediate known as a sigma complex. uci.edu The reactivity of the benzene (B151609) ring and the orientation of the incoming electrophile are governed by the electronic properties of the substituents already present on the ring. libretexts.org

The (E)-but-3-enenitrile substituent (-CH=CH-CN) attached to the phenyl ring acts as a deactivating group. The nitrile group is strongly electron-withdrawing, and its effect is transmitted through the conjugated π-system of the double bond to the phenyl ring. This withdrawal of electron density makes the phenyl ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself. libretexts.org

According to the principles of electrophilic aromatic substitution, such deactivating groups direct incoming electrophiles to the meta position. uci.edu This is because the resonance structures of the sigma complex intermediate show that the positive charge is located at the ortho and para positions. The electron-withdrawing substituent destabilizes these positions more than the meta position, making meta substitution the favored pathway. This contrasts with the related compound cinnamaldehyde (B126680), where the propenal group has been reported to direct nitration to the ortho-position, suggesting a more complex interplay of electronic and steric effects under specific reaction conditions. researchgate.net

Common electrophilic aromatic substitution reactions and their predicted outcomes for this compound are summarized in the table below.

| Reaction | Reagents | Typical Electrophile | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | Nitronium ion (NO₂⁺) | (E)-4-(3-nitrophenyl)but-3-enenitrile |

| Halogenation | Br₂, FeBr₃ | Bromonium ion (Br⁺) | (E)-4-(3-bromophenyl)but-3-enenitrile |

| Sulfonation | Fuming H₂SO₄ | Sulfur trioxide (SO₃) | (E)-4-(3-(sulfo)phenyl)but-3-enenitrile |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Carbocation (R⁺) | Reaction is unlikely to occur due to the strongly deactivating group. uci.edu |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylium ion (RCO⁺) | Reaction is unlikely to occur due to the strongly deactivating group. uci.edu |

Direct C-H bond activation and functionalization have emerged as powerful and atom-economical strategies in modern organic synthesis, allowing for the conversion of typically inert C-H bonds into new C-C or C-heteroatom bonds. icp.ac.rudntb.gov.ua This approach avoids the need for pre-functionalized starting materials, thus streamlining synthetic routes. researchgate.net For this compound, C-H functionalization can be envisioned at two primary locations: the C-H bonds of the phenyl ring and the vinylic C-H bond of the butenenitrile chain.

Aromatic C-H Functionalization: The functionalization of C-H bonds on the phenyl ring can be categorized as either innate or guided. nih.gov

Innate C-H Functionalization: This relies on the inherent electronic or steric biases of the substrate. Given the electron-deficient nature of the phenyl ring in this compound, reactions that favor electron-rich arenes would be challenging.

Guided C-H Functionalization: This approach utilizes a directing group that chelates to a metal catalyst, positioning it in proximity to a specific C-H bond (typically ortho to the directing group) to achieve high regioselectivity. nih.gov While this compound does not possess a classic directing group, synthetic modifications could introduce one, enabling targeted ortho-functionalization.

Vinylic C-H Functionalization: The C-H bonds on the double bond of the butenenitrile moiety are also targets for functionalization. Palladium-catalyzed methods, for instance, have been developed for the C(alkenyl)–H activation of electron-deficient alkenes. nih.gov Such a strategy could allow for the coupling of this compound with other molecules, for example, to form substituted 1,3-dienes. The mechanism often involves the formation of a palladacycle intermediate, followed by migratory insertion and β-hydride elimination. nih.gov Bimetallic systems, such as those involving iron and aluminum, have also shown promise in the selective C-H activation of styrenes, which are structurally related. nih.gov

The table below outlines potential C-H functionalization strategies applicable to this compound.

| C-H Bond Location | Strategy | Catalyst/Reagent Type | Potential Transformation |

| Aromatic (Phenyl) | Directed C-H Functionalization | Transition metals (e.g., Pd, Rh, Ru) with a directing group | Ortho-alkylation, ortho-arylation, ortho-halogenation |

| Vinylic (Alkene) | C(alkenyl)–H Activation | Palladium(II) complexes with an oxidant | Alkenylation to form dienes, arylation |

| Aromatic (Phenyl) | Photoactivated C-H Functionalization | Photoredox catalysts, electron donor-acceptor complexes | Arylation, Cyanation nih.gov |

Cascade and Multi-Component Reactions Incorporating this compound as a Synthon

Cascade reactions (also known as domino reactions) and multi-component reactions (MCRs) are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without isolating intermediates. buchler-gmbh.comnih.gov MCRs are convergent processes where three or more reactants combine to form a product that incorporates structural features from each component. organic-chemistry.orgtcichemicals.com These approaches offer significant advantages in terms of operational simplicity, reduced waste, and the rapid construction of complex molecular architectures.

This compound is a valuable building block, or synthon, for these reactions. Its structure features an α,β-unsaturated nitrile system, which makes it an excellent Michael acceptor. The electron-withdrawing nitrile group polarizes the C=C double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

This reactivity has been exploited in various cascade and MCRs using structurally similar cinnamonitrile derivatives to synthesize diverse heterocyclic compounds. For example, the reaction of α-cyanocinnamonitriles with dinucleophiles such as substituted naphthols or orcinol (B57675), often catalyzed by a base like piperidine, leads to the formation of complex naphthopyrans and benzodipyrans in a single step. researchgate.net Similarly, cinnamonitrile derivatives react with 5,5-dimethyl-1,3-cyclohexanedione in the presence of ammonium (B1175870) acetate (B1210297) to yield tetrahydro-4H-benzo-[b]-pyran derivatives. epa.gov

The general scheme for such a cascade reaction involves an initial Michael addition of a nucleophile to the β-position of the unsaturated nitrile, followed by an intramolecular cyclization and subsequent reaction steps like tautomerization or dehydration to afford the final stable heterocyclic product.

An illustrative example of a cascade reaction involving a cinnamonitrile derivative is detailed below.

| Reaction Type | Reactants | Catalyst/Conditions | Product Class | Ref. |

| Domino Michael Addition/Cyclization | α-Cyanocinnamonitrile derivative, Substituted Naphthol | Piperidine, Ethanol, Heat | Naphthopyran | researchgate.net |

| Microwave-assisted MCR | Cinnamonitrile derivative, 5,5-dimethyl-1,3-cyclohexanedione, Ammonium acetate | Microwave irradiation, solvent-free | Tetrahydro-4H-benzo-[b]-pyran | epa.gov |

| Organocatalytic Domino Reaction | Substituted 2-methylenemalononitrile, 4-hydroxy-2H-chromen-2-one | Cinchonidine Derivative | Pyrano[3,2-c]chromene | buchler-gmbh.com |

These examples demonstrate the potential of this compound and its derivatives as versatile synthons for the efficient, one-pot synthesis of valuable and complex heterocyclic structures.

Structural Modifications and Derivatization of E 4 Phenylbut 3 Enenitrile

Preparation of Functionalized (E)-4-phenylbut-3-enenitrile Derivatives

Functionalization of the this compound backbone involves the introduction of various substituents, leading to analogues with modified electronic and steric properties. Key examples include the incorporation of halogens, oxygen-containing groups, and chalcogens.

Halogenated Analogues (e.g., Iodo derivatives)

The introduction of iodine into α,β-unsaturated systems is a valuable transformation for creating intermediates for cross-coupling reactions. However, the direct α-iodination of α,β-unsaturated nitriles presents significant challenges. Research into the iodination of α,β-unsaturated carbonyl compounds using molecular iodine in an aqueous medium has shown that while enones and aldehydes can be successfully iodinated at the α-position, the reaction is less efficient for α,β-unsaturated nitriles. thieme-connect.com For instance, attempts to iodinate acrylonitrile, the simplest α,β-unsaturated nitrile, resulted in only trace amounts of the desired α-iodo product. thieme-connect.com This reduced reactivity is attributed to the electronic properties of the nitrile group compared to carbonyl functionalities. Consequently, specific protocols for the synthesis of iodo-derivatives of this compound are not widely reported, indicating a need for the development of more specialized synthetic methods for this class of compounds.

Oxo- and Hydroxy-Substituted Analogues (e.g., (3E)-2-oxo-4-phenylbut-3-enenitrile, (E)-2-hydroxy-4-phenylbut-3-enenitrile)

The introduction of oxygen-containing functional groups at the C-2 position (α to the nitrile) of this compound yields valuable synthetic intermediates.

(3E)-2-oxo-4-phenylbut-3-enenitrile , also known as (E)-3-phenylprop-2-enoyl cyanide, is a key α-keto nitrile. While direct oxidation of the parent nitrile at the α-position is challenging, related α-keto esters such as ethyl (E)-2-oxo-4-phenylbut-3-enoate can be synthesized, suggesting that similar strategies could be adapted for the nitrile. One potential route involves the oxidation of a corresponding α-hydroxy nitrile.

The synthesis of (E)-2-hydroxy-4-phenylbut-3-enenitrile is often achieved through enantioselective methods to control the stereochemistry of the newly formed chiral center. Chemo-enzymatic approaches have proven highly effective for producing related chiral 2-hydroxy compounds. For instance, the deracemization of (±)-2-hydroxy-4-phenyl-3-butenoic acid has been accomplished using a two-enzyme system involving a racemase and a lipase, highlighting the utility of biocatalysis in generating optically pure hydroxy derivatives. Such enzymatic methods, particularly those employing hydroxynitrile lyases, are capable of catalyzing the asymmetric addition of cyanide to the corresponding aldehyde, cinnamaldehyde (B126680), to yield the chiral cyanohydrin, (E)-2-hydroxy-4-phenylbut-3-enenitrile.

Chalcogen-Containing Derivatives (e.g., Selanyl (B1231334) derivatives)

The incorporation of selenium into the this compound scaffold can be achieved through reactions targeting the carbon-carbon double bond. Organoselenium compounds are of significant interest in synthetic and medicinal chemistry. A catalytic oxyselenylation–deselenylation reaction has been successfully applied to this compound. This method utilizes electrochemically generated chiral selenium electrophiles from diselenides for the catalytic selenenylation-elimination of alkenes. The reaction proceeds via the activation of the double bond by the selenium species, followed by nucleophilic attack and subsequent elimination to yield functionalized products. This demonstrates the feasibility of synthesizing selanyl derivatives from the parent nitrile. Further evidence of the alkene's reactivity towards selenium electrophiles is seen in the selenocyclization of the corresponding carboxylic acid, (E)-4-phenylbut-3-enoic acid, which readily forms lactone structures upon treatment with benzeneselenenyl chloride. tandfonline.com

Transformations into Related Compound Classes

The nitrile group and the conjugated π-system of this compound serve as handles for more extensive molecular transformations, enabling its conversion into different compound classes such as carboxylic acids and nitrogen-containing heterocycles.

Conversion to Butenoic Acids and Esters (e.g., (E)-4-Phenylbut-3-enoic acid)

The conversion of the nitrile functionality into a carboxylic acid is a fundamental transformation in organic synthesis. The hydrolysis of this compound to (E)-4-phenylbut-3-enoic acid can be accomplished under either acidic or basic conditions. quizlet.com This reaction typically requires heating to drive the conversion. quizlet.com

In a typical acid-catalyzed hydrolysis, the nitrile is heated with an aqueous solution of a strong mineral acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the initial formation of an amide intermediate, 4-phenyl-but-3-enoic acid amide, which is then further hydrolyzed to the final carboxylic acid product. quizlet.com Alternatively, base-catalyzed hydrolysis involves heating the nitrile with a strong base like sodium hydroxide (B78521) or potassium hydroxide, which also proceeds via the amide intermediate before yielding the carboxylate salt. quizlet.com A final acidification step is then required to produce the neutral (E)-4-phenylbut-3-enoic acid.

The table below summarizes the general conditions for this transformation.

| Transformation | Reagents and Conditions | Product |

| Acid Hydrolysis | H₂SO₄ (aq) or HCl (aq), Heat | (E)-4-Phenylbut-3-enoic acid |

| Base Hydrolysis | 1. NaOH (aq) or KOH (aq), Heat2. H₃O⁺ (workup) | (E)-4-Phenylbut-3-enoic acid |

Formation of Nitrogen-Containing Heterocyclic Systems

The structure of this compound makes it a suitable precursor for the synthesis of nitrogen-containing heterocycles, particularly pyrimidines and pyridines. As an α,β-unsaturated nitrile, it can act as a three-carbon building block in annulation reactions.

A common strategy for synthesizing substituted pyrimidines involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a species containing an N-C-N bond, such as an amidine. semanticscholar.org this compound can function as a Michael acceptor. The reaction sequence can be initiated by the addition of a nucleophile to the β-position of the double bond. The resulting intermediate can then undergo cyclization with an amidine. In this reaction, the nitrile carbon and the α-carbon of the original molecule, along with the added nucleophile, form the new ring system with the amidine, leading to highly substituted pyrimidine (B1678525) derivatives. This approach offers a versatile route to a wide range of pyrimidine-based structures that are of significant interest in medicinal chemistry.

Similarly, reactions involving related α,β-unsaturated systems have been shown to produce pyridine (B92270) derivatives. For example, the reaction between 4-phenylbut-3-en-2-one and cyanoacetamide can lead to the formation of substituted 3-cyano-dihydropyridinone structures, which can be further transformed into bicyclic nitrogen heterocycles. This highlights the potential of the C=C-C=O/N scaffold in building complex heterocyclic frameworks.

Advanced Spectroscopic Characterization and Structural Elucidation of E 4 Phenylbut 3 Enenitrile and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs light at a characteristic frequency, which corresponds to the energy required to excite its specific vibrational modes. In the case of (E)-4-phenylbut-3-enenitrile, IR spectroscopy provides a distinct spectral fingerprint, allowing for the unambiguous identification of its key structural features: the nitrile group, the carbon-carbon double bond, the phenyl ring, and the aliphatic chain.

The vibrational analysis of the molecule's IR spectrum reveals several key absorption bands. The most prominent and diagnostic peak is that of the nitrile (C≡N) functional group. The stretching vibration of the carbon-nitrogen triple bond gives rise to a sharp and intense absorption band in the region of 2240–2220 cm⁻¹. spectroscopyonline.com The position of this band below 2230 cm⁻¹ is indicative of conjugation with the adjacent C=C double bond, which slightly weakens the C≡N bond and lowers its vibrational frequency.

The presence of the alkene C=C double bond is confirmed by a stretching vibration band that typically appears in the 1680–1640 cm⁻¹ range. libretexts.org The (E)-configuration of this bond results in a trans arrangement of the hydrogen atoms, which can be further confirmed by an out-of-plane C-H bending vibration, typically observed as a strong band around 970-960 cm⁻¹.

The phenyl group exhibits several characteristic absorptions. Aromatic C=C stretching vibrations appear as a pair of bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. libretexts.org Aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹, typically between 3100 cm⁻¹ and 3000 cm⁻¹. udel.edu In contrast, the aliphatic C-H stretching vibrations from the methylene (B1212753) (-CH₂-) group are found just below 3000 cm⁻¹, in the 2960–2850 cm⁻¹ range. udel.edu This clear distinction between absorptions above and below 3000 cm⁻¹ helps differentiate between sp² (aromatic and vinylic) and sp³ (aliphatic) hybridized C-H bonds. masterorganicchemistry.com

The table below summarizes the expected characteristic IR absorption bands for this compound, providing a basis for its structural confirmation.

Interactive Table 5.3: Characteristic Infrared Absorptions for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic (Phenyl) & Vinylic | 3100 - 3000 | Medium to Weak |

| C-H Stretch | Aliphatic (-CH₂-) | 2960 - 2850 | Medium |

| C≡N Stretch | Conjugated Nitrile | 2240 - 2220 | Strong, Sharp |

| C=C Stretch | Alkene | 1680 - 1640 | Medium |

| C=C Stretch | Aromatic (Phenyl) | 1600 - 1450 (multiple bands) | Medium to Weak |

| C-H Out-of-Plane Bend | (E)-Alkene | 970 - 960 | Strong |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. wikipedia.org This technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal. By measuring the angles and intensities of the diffracted beams, a detailed electron density map of the molecule can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

Specifically, for a derivative of this compound, X-ray crystallography would:

Confirm the (E)-stereochemistry of the carbon-carbon double bond by determining the relative positions of the substituents.

Provide precise bond lengths and angles for the entire molecule, revealing any structural strain or unusual electronic effects caused by substituents.

Characterize the conformation of the molecule in the solid state, including the dihedral angle between the phenyl ring and the plane of the double bond.

Elucidate intermolecular interactions in the crystal lattice, such as hydrogen bonding, π–π stacking, or van der Waals forces, which govern the packing of molecules in the solid state.

The process involves growing a high-quality single crystal, mounting it on a diffractometer, and collecting diffraction data. The data is then processed to solve the crystal structure, yielding a set of crystallographic parameters that define the unit cell—the basic repeating unit of the crystal.

The table below illustrates the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment on a hypothetical crystalline derivative of this compound.

Interactive Table 5.4: Representative Crystallographic Data for a Molecular Crystal

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the molecule. | C₁₀H₉N (Derivative) |

| Formula Weight | The mass of one mole of the compound. | 143.19 g/mol |

| Crystal System | The symmetry classification of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell axes in angstroms. | a = 8.5, b = 5.9, c = 16.2 |

| α, β, γ (°) | The angles between the unit cell axes in degrees. | α = 90, β = 105, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 782.1 |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal. | 1.215 g/cm³ |

Note: The values in Table 5.4 are hypothetical and serve only to illustrate the typical parameters obtained from an X-ray crystallography experiment.

Computational and Theoretical Studies of E 4 Phenylbut 3 Enenitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of (E)-4-phenylbut-3-enenitrile. These calculations provide a static, time-independent view of the molecule, revealing details about its structure, stability, and electronic characteristics.

The electronic properties of a molecule are crucial in determining its reactivity. For this compound, the conjugated system encompassing the phenyl ring, the carbon-carbon double bond, and the nitrile group dictates its electronic behavior.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. In this compound, the HOMO is expected to be localized over the π-system of the phenyl ring and the C=C double bond, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely distributed over the C=C double bond and the electron-withdrawing nitrile group, marking these as potential sites for nucleophilic attack. sphinxsai.com The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and electronic excitability. sphinxsai.com

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. For this compound, regions of negative potential (typically colored red or yellow) would be concentrated around the nitrogen atom of the nitrile group, highlighting its role as a hydrogen-bond acceptor and a site for electrophilic interaction. researchgate.net Positive potential regions (blue) would be found around the hydrogen atoms.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability, localized on the phenyl ring and C=C bond. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability, localized on the C=C and C≡N bonds. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Reflects chemical reactivity and stability; a larger gap implies higher stability. sphinxsai.com |

| Dipole Moment | ~4.0 D | Highlights the polar nature of the molecule due to the nitrile group. |

While the (E)-configuration of the double bond is fixed, this compound possesses conformational flexibility due to rotation around its single bonds. The two primary rotational degrees of freedom are the torsion angle between the phenyl ring and the vinyl group (C-C=C) and the torsion angle of the ethylnitrile moiety (C=C-C).

Computational scans of the potential energy surface (PES) can identify the most stable conformers (energy minima). For conjugated systems like this, planar or near-planar geometries are often the most stable as they maximize π-orbital overlap. However, steric hindrance between the ortho-hydrogens of the phenyl ring and the vinyl hydrogen could lead to a slightly twisted global minimum. A detailed conformational analysis would calculate the relative energies of different conformers to determine their population distribution at a given temperature. A study on a similar compound, (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one, revealed a twisted phenyl group relative to the C=C bond, suggesting that non-planar conformations are possible. nih.gov

| Conformer | Dihedral Angle (C6-C-C=C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| A (Global Minimum) | ~20° | 0.00 | Slightly twisted, balancing conjugation and steric hindrance. |

| B (Local Minimum) | 0° | ~0.5 | Fully planar, higher steric strain. |

| C (Transition State) | 90° | ~3.5 | Perpendicular, minimal conjugation, rotational barrier. |

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can be used to confirm experimental findings.

Infrared (IR) Frequencies: DFT calculations can predict the vibrational frequencies of this compound with good accuracy. clinicsearchonline.org The calculated spectrum would show characteristic peaks for the C≡N stretch (typically a strong, sharp band around 2220-2260 cm⁻¹), the C=C stretch of the conjugated alkene (around 1600-1650 cm⁻¹), C-H stretches of the aromatic ring (above 3000 cm⁻¹), and various bending modes. Comparing calculated and experimental spectra helps in the definitive assignment of vibrational modes. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov The predicted shifts for the vinyl and aromatic protons and carbons would be influenced by the electronic effects of the phenyl and nitrile groups. The conjugation and anisotropy of the phenyl ring would cause downfield shifts for the vinyl protons. These theoretical predictions are a valuable tool for structural elucidation and for assigning peaks in experimentally obtained NMR spectra. nih.gov

| IR Spectrum | ¹³C NMR Spectrum | ||||

|---|---|---|---|---|---|

| Functional Group | Predicted Frequency (cm⁻¹) | Expected Experimental (cm⁻¹) | Carbon Atom | Predicted Shift (ppm) | Expected Experimental (ppm) |

| C≡N Stretch | 2245 | ~2230 | C≡N | 118 | ~117 |

| C=C Stretch | 1630 | ~1625 | -CH= | 145 | ~148 |

| Aromatic C=C | 1595 | ~1600 | =CH-CN | 110 | ~108 |

| Aromatic C-H Stretch | 3060 | ~3050 | -CH₂- | 25 | ~23 |

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations model the time-dependent behavior of molecules. mdpi.com An MD simulation of this compound, either in bulk liquid form or in a solvent, would reveal its dynamic conformational landscape and the nature of its intermolecular interactions.

Simulations would show the molecule dynamically exploring different conformations by rotating around its single bonds, providing a more realistic view than a static PES scan. Furthermore, MD is ideal for studying how molecules interact with each other. For this compound, key interactions would include:

π–π Stacking: The phenyl rings of adjacent molecules can stack on top of each other due to attractive van der Waals forces.

Dipole-Dipole Interactions: The polar nitrile group creates a significant dipole moment, leading to strong electrostatic interactions between molecules.

Hydrogen Bonding: The nitrogen atom of the nitrile can act as a weak hydrogen bond acceptor for solvent molecules or other hydrogens in the system. acs.org

Studies on liquid benzonitrile (B105546) have shown that Coulombic interactions between the nitrile group and hydrogen atoms on adjacent molecules play a significant role in determining the local structure. nih.govstanford.edu MD simulations can quantify these interactions and calculate bulk properties like density, viscosity, and diffusion coefficients. researchgate.net

| Interaction Type | Molecular Groups Involved | Significance |

|---|---|---|

| π–π Stacking | Phenyl Ring ↔ Phenyl Ring | Influences packing in condensed phases. |

| Dipole-Dipole | Nitrile Group ↔ Nitrile Group | Governs molecular orientation and bulk properties. |

| Dispersion Forces | Entire Molecule ↔ Entire Molecule | Contributes to overall cohesion. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone for elucidating chemical reaction mechanisms, allowing researchers to map out entire reaction pathways and identify key intermediates and transition states. nih.gov

Transition state theory (TST) is a framework for understanding reaction rates. wikipedia.org Computational methods can locate the saddle point on the potential energy surface that corresponds to the transition state (TS) of a reaction. libretexts.org For this compound, a likely reaction is a Michael-type nucleophilic addition to the carbon-carbon double bond, which is activated by the electron-withdrawing nitrile group.

By calculating the geometry of the transition state and its energy relative to the reactants, the activation energy (or activation barrier) can be determined. nih.gov A lower activation barrier corresponds to a faster reaction rate. Computational studies can compare different potential pathways. For example, a nucleophile could attack the β-carbon of the double bond (1,4-addition) or the carbon of the nitrile group. Calculating the activation barriers for both pathways would predict which reaction is kinetically favored. nih.gov

| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡, kcal/mol) | Kinetic Feasibility |

|---|---|---|---|

| 1,4-Addition (Michael) | Nucleophile attacks the C=C double bond. | 15.5 | Favored pathway. |

| 1,2-Addition | Nucleophile attacks the C≡N carbon. | 25.0 | Disfavored pathway. |

Energetic Profiles of Proposed Reaction Pathways

Computational chemistry provides valuable insights into the mechanisms of chemical reactions by mapping out the energetic landscapes of proposed pathways. For the synthesis of this compound, common methods include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Knoevenagel condensation. While specific computational studies detailing the energetic profile for the synthesis of this compound are not extensively available in the current literature, we can analyze the typical energetic profiles of these reaction types for analogous α,β-unsaturated nitriles, such as cinnamonitrile (B126248), which shares a similar structural motif. These studies utilize quantum mechanical calculations, often employing Density Functional Theory (DFT), to determine the energies of reactants, transition states, intermediates, and products.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes. A theoretical investigation into the HWE reaction between a phosphonate (B1237965) carbanion and an aldehyde, leading to an α,β-unsaturated product, reveals a multi-step process. The reaction typically proceeds through the formation of an intermediate adduct, followed by its conversion to an oxaphosphetane intermediate, which then decomposes to yield the final alkene and a phosphate (B84403) byproduct. The formation of the oxaphosphetane is often the rate-determining step.

A representative, though generalized, energetic profile for a model HWE reaction leading to an (E)-α,β-unsaturated nitrile is presented below. The energy values are hypothetical and serve to illustrate the relative energy changes during the reaction course.

Table 1: Hypothetical Energetic Profile for a Model Horner-Wadsworth-Emmons Reaction

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Phosphonate Ylide + Benzaldehyde) | 0.0 |

| 2 | Transition State 1 (Adduct Formation) | +15.2 |

| 3 | Intermediate (Betaine-like Adduct) | -5.7 |

| 4 | Transition State 2 (Oxaphosphetane Formation) | +21.5 |

| 5 | Intermediate (Oxaphosphetane) | -12.3 |

| 6 | Transition State 3 (Cycloreversion) | +18.9 |

| 7 | Products ((E)-Cinnamonitrile + Diethyl Phosphate) | -25.0 |

Similarly, the Wittig reaction, another cornerstone of alkene synthesis, involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. Computational studies on the Wittig reaction mechanism have also been performed. The reaction is generally believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then undergoes cycloreversion. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For stabilized ylides, which would be involved in the synthesis of this compound, the reaction typically favors the formation of the (E)-isomer.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused on non-biological/non-clinical applications)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the structural or property-describing features of molecules with their activities or properties, respectively. While QSAR is predominantly used in drug design and toxicology, QSPR models are widely applied in materials science, environmental science, and chemistry to predict various physicochemical properties. For this compound, QSPR studies could be employed to predict non-biological properties such as boiling point, solubility, or chromatographic retention times.

Currently, specific QSPR studies focused solely on this compound are not prevalent in the literature. However, the principles of QSPR can be illustrated by considering a hypothetical study on a series of substituted cinnamonitriles, including this compound, to predict a physicochemical property like the n-octanol/water partition coefficient (logP), which is crucial for understanding a compound's environmental fate and partitioning behavior.

A typical QSPR study involves the calculation of a set of molecular descriptors for each compound in a dataset. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. Multiple linear regression (MLR) or more advanced machine learning algorithms are then used to build a mathematical model that relates a selection of these descriptors to the property of interest.

Below is an illustrative data table for a hypothetical QSPR study on a series of unsaturated nitriles, aimed at predicting a non-biological property such as the gas chromatographic retention index. The values are for demonstrative purposes.

Table 2: Hypothetical QSPR Data for the Prediction of a Physicochemical Property of Unsaturated Nitriles

| Compound | Molecular Weight (g/mol) | Topological Polar Surface Area (Ų) | Calculated logP | Predicted Retention Index |

|---|---|---|---|---|

| This compound | 143.19 | 23.79 | 2.61 | 1350 |

| Cinnamonitrile | 129.16 | 23.79 | 2.13 | 1280 |

| (E)-4-(4-chlorophenyl)but-3-enenitrile | 177.63 | 23.79 | 3.22 | 1480 |

| (E)-4-(4-methoxyphenyl)but-3-enenitrile | 173.21 | 33.02 | 2.55 | 1420 |

| (E)-But-2-enenitrile | 67.09 | 23.79 | 0.54 | 850 |

Such QSPR models, once validated, can be powerful tools for estimating the properties of new or untested compounds, thereby reducing the need for extensive experimental measurements and aiding in the design of molecules with desired physicochemical characteristics for various non-biological applications.

Applications in Organic Synthesis and Catalysis Utilizing E 4 Phenylbut 3 Enenitrile

Role as a Versatile Synthetic Building Block and Intermediate

Precursor in Cascade Reactions and Annulation Methodologies

Cascade reactions, where a single synthetic operation builds complex molecular architecture through a series of intramolecular reactions, are a powerful tool in organic synthesis. While α,β-unsaturated carbonyl compounds are common substrates in such reactions, the specific use of (E)-4-phenylbut-3-enenitrile as a precursor in well-established cascade or annulation methodologies is not prominently featured in scientific reports. The electron-withdrawing nature of the nitrile group activates the double bond for nucleophilic attack, a key step that could initiate a cascade sequence. Research on similar enones, like (E)-4-phenylbut-3-en-2-one, in organocascade reactions has been documented, but direct analogues for the nitrile are not extensively reported. buchler-gmbh.com

Substrate in Catalytic Carbon-Hydrogen (C-H) Insertion Reactions

Catalytic C-H insertion reactions represent an efficient strategy for forming carbon-carbon bonds by converting C-H bonds into C-C bonds, often involving carbene or nitrene intermediates. These reactions are valuable for streamlining synthetic routes. Despite the potential for the alkene moiety in this compound to act as an acceptor for such insertions, there is a lack of specific studies demonstrating its application as a substrate in these transformations. General methodologies for catalytic B-H bond insertion reactions using alkynes as carbene precursors have been developed, but their application to α,β-unsaturated nitriles like this compound is not specified. nih.gov

Involvement in Cyclopropanation Chemistry

Cyclopropanation, the formation of a cyclopropane ring, is a fundamental transformation in organic chemistry. wikipedia.orgharvard.edumasterorganicchemistry.com Alkenes are common precursors for this reaction, reacting with carbenes or carbenoids. The double bond in this compound makes it a potential candidate for cyclopropanation. This reaction would yield a phenyl- and cyano-substituted cyclopropane, a potentially valuable synthetic intermediate. However, literature specifically detailing the cyclopropanation of this compound is not readily found. While general methods for cyclopropanation are abundant, including copper-catalyzed reactions, their specific application to this substrate has not been a focus of reported research. organic-chemistry.orgrsc.org

Reagents for the Stereoselective Synthesis of Alpha-Hydroxycarboxylic Acids

Alpha-hydroxycarboxylic acids are an important class of compounds with applications in various fields. Their stereoselective synthesis is a topic of significant research interest. While there are numerous methods to synthesize these acids, a route starting from this compound is not a commonly cited or established method. The hydrolysis of a cyanohydrin is a classic method for α-hydroxy acid synthesis, and a related compound, (E)-2-hydroxy-4-phenylbut-3-enenitrile, is known. nih.gov However, converting this compound itself into an α-hydroxycarboxylic acid in a stereoselective manner would require several synthetic steps that are not described in the available literature.

Potential as a Ligand or Catalyst Precursor in Metal-Organic Chemistry

The nitrile group in this compound has the potential to coordinate with metal centers, suggesting its possible use as a ligand in coordination chemistry or as a building block for metal-organic frameworks (MOFs). researchgate.netnih.govnih.govmdpi.com The ability to tailor organic ligands is a key feature in the design of MOFs for various applications. digitellinc.com However, there is no significant body of research that explores the use of this compound as a ligand or a precursor for catalysts in metal-organic chemistry. The focus in MOF construction is often on multitopic linkers, and the monofunctional nature of the nitrile group in this compound may limit its direct application in forming stable, porous frameworks.

Enzymatic and Biocatalytic Approaches Involving E 4 Phenylbut 3 Enenitrile and Its Derivatives

Biotransformation Pathways and Product Formation

While specific biotransformation pathways for (E)-4-phenylbut-3-enenitrile are not extensively documented in publicly available literature, potential enzymatic reactions can be inferred from studies on structurally similar compounds. The key functional groups of this compound—the nitrile group and the carbon-carbon double bond—are susceptible to several enzymatic modifications.

Nitrile Group Transformation:

The nitrile group can be enzymatically hydrolyzed to either an amide or a carboxylic acid. This transformation is typically catalyzed by two main classes of enzymes:

Nitrilases (EC 3.5.5.1): These enzymes directly convert nitriles to the corresponding carboxylic acids and ammonia (B1221849) in a single step. wikipedia.orgnih.gov

Nitrile Hydratases (EC 4.2.1.84) and Amidades (EC 3.5.1.4): This is a two-step pathway where a nitrile hydratase first hydrates the nitrile to an amide, which is then hydrolyzed to a carboxylic acid by an amidase. researchgate.net

For this compound, these pathways would lead to the formation of (E)-4-phenylbut-3-enamide and (E)-4-phenylbut-3-enoic acid, respectively. The choice of microorganism or isolated enzyme would determine the product selectivity. For instance, Rhodococcus sp. are well-known for their nitrile-converting enzymes. nih.gov

Carbon-Carbon Double Bond Transformation:

The α,β-unsaturated nature of the double bond in this compound makes it a potential substrate for ene-reductases (ERs) . These enzymes, belonging to the Old Yellow Enzyme (OYE) family, catalyze the stereoselective reduction of activated C=C double bonds, yielding a saturated carbon-carbon bond. nih.govresearchgate.net This biotransformation would convert this compound to 4-phenylbutanenitrile, potentially with high enantioselectivity if a chiral center is formed.

Hypothetical Biotransformation Products of this compound:

| Substrate | Enzyme Class | Potential Product(s) |

| This compound | Nitrilase | (E)-4-phenylbut-3-enoic acid |

| This compound | Nitrile Hydratase/Amidase | (E)-4-phenylbut-3-enamide, (E)-4-phenylbut-3-enoic acid |

| This compound | Ene-reductase | 4-phenylbutanenitrile |

Enzyme-Catalyzed Synthesis of Analogues (e.g., Hydroxynitrile Lyase activity on related substrates)

Hydroxynitrile lyases (HNLs), also known as oxynitrilases, are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes or ketones, producing chiral cyanohydrins. nih.gov These cyanohydrins are valuable precursors for the synthesis of α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols.

While direct studies on the HNL-catalyzed synthesis of the cyanohydrin precursor to this compound are scarce, research on the structurally related cinnamaldehyde (B126680) provides valuable insights. Cinnamaldehyde, which shares the phenyl-propenal backbone, is a known substrate for HNLs. The enantiomeric excess (e.e.) of the resulting cyanohydrin can vary depending on the source of the HNL. For example, HNL from peach meal has been shown to convert cinnamaldehyde to its (R)-cyanohydrin with a 69% e.e., which is higher than the 51% e.e. obtained with almond meal HNL under the same conditions.

Enantioselective Synthesis of Cyanohydrins from Cinnamaldehyde using HNLs:

| HNL Source | Substrate | Product Configuration | Enantiomeric Excess (e.e.) |

| Peach meal | Cinnamaldehyde | (R)-cyanohydrin | 69% |

| Almond meal | Cinnamaldehyde | (R)-cyanohydrin | 51% |

These findings suggest that cinnamaldehyde derivatives, and by extension, the aldehyde precursor to this compound, are viable substrates for HNLs, enabling the synthesis of chiral cyanohydrin analogues.

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective synthetic routes. This approach is particularly useful for the synthesis of complex chiral molecules.

A relevant example is the synthesis of chiral β-hydroxy nitriles, which can be achieved through the enantioselective ring-opening of epoxides catalyzed by halohydrin dehalogenases (HHDHs), using cyanohydrins as a cyanide source. This method avoids the direct use of toxic gaseous HCN.

Another powerful chemo-enzymatic strategy involves the use of ene-reductases (ERs) in combination with other enzymes, such as alcohol dehydrogenases (ADHs), in a cascade reaction. For instance, the reduction of an α,β-unsaturated ketone can be achieved with high stereoselectivity. The ER first reduces the C=C double bond, and the resulting saturated ketone is then reduced by an ADH to the corresponding alcohol, generating two chiral centers in a single pot. While not directly involving this compound, this methodology could be adapted for its derivatives.

Enzyme Mechanism Studies Focusing on Substrate Recognition and Stereoselectivity

Understanding the mechanism of enzyme action is crucial for predicting substrate scope and for engineering enzymes with improved properties. For nitrile-converting enzymes and HNLs, significant research has focused on elucidating the structural basis of substrate recognition and the origins of stereoselectivity.

Hydroxynitrile Lyases (HNLs):

The active site of HNLs contains key amino acid residues that are responsible for binding the aldehyde or ketone substrate and for catalyzing the nucleophilic attack of cyanide. The stereochemical outcome of the reaction is determined by the precise orientation of the substrate within the active site. For HNLs belonging to the α/β-hydrolase fold superfamily, a catalytic triad (B1167595) of Ser-His-Asp is often involved in the catalytic mechanism. nih.gov The substrate binds in a hydrophobic pocket, and the stereoselectivity is governed by the spatial arrangement of the active site residues relative to the carbonyl group of the substrate.

Nitrilases:

The catalytic mechanism of nitrilases involves a catalytic triad of glutamate, lysine, and cysteine. nih.gov The cysteine residue acts as a nucleophile, attacking the carbon atom of the nitrile group. The substrate specificity of nitrilases is determined by the shape and electrostatic properties of the active site cavity. Different nitrilases exhibit preferences for aromatic, aliphatic, or arylacetonitriles. d-nb.info The enantioselectivity of nitrilases in the hydrolysis of chiral nitriles is a key feature that is exploited in kinetic resolutions to produce enantiomerically pure carboxylic acids.

Ene-reductases:

Ene-reductases utilize a flavin mononucleotide (FMN) cofactor to transfer a hydride to the β-carbon of the activated C=C double bond. The stereoselectivity of the reduction is controlled by the binding of the substrate in the active site, which dictates the facial selectivity of the hydride attack. nih.govresearchgate.net Computational modeling and site-directed mutagenesis are powerful tools to probe the enzyme-substrate interactions and to engineer ene-reductases with altered or improved stereoselectivity.

Emerging Research Directions and Future Prospects for E 4 Phenylbut 3 Enenitrile

Sustainable and Green Synthesis Methodologies for Scalable Production

The chemical industry's shift towards sustainability has spurred the development of green synthesis methodologies for compounds like (E)-4-phenylbut-3-enenitrile. rsc.org The core principles of green chemistry—such as atom economy, use of catalysis, and reduction of hazardous waste—are central to these emerging routes. rsc.org

A significant advancement is the development of one-pot synthesis protocols that are both cost-effective and environmentally conscious. google.com One such method utilizes copper(I) cyanide (CuCN), an inexpensive and readily available reagent, for the hydrocyanation of corresponding vinyl halides. researchgate.netrsc.org This approach is notable for its broad substrate scope, tolerance of various functional groups, and reduced generation of chemical waste, making it suitable for larger-scale production. google.comresearchgate.net

Biocatalysis represents another frontier in the green synthesis of nitriles. Enzymes like nitrilases are capable of hydrolyzing nitriles under mild, aqueous conditions, offering a highly selective and eco-friendly alternative to traditional chemical methods. chemsynthesis.com Fungal nitrilases, for instance, have shown significant activity for (aryl)aliphatic nitriles, including cinnamonitrile (B126248). chemsynthesis.com The use of enzymes aligns with green chemistry principles by operating under mild conditions and reducing the need for hazardous reagents. rsc.org

Furthermore, the use of greener reagents and solvents is a key area of research. A notable example is the selective α-deuteration of cinnamonitrile derivatives using deuterium (B1214612) oxide (D₂O) as the deuterium source. researchgate.net This method is advantageous as D₂O is inexpensive and environmentally benign. The reaction can be catalyzed by either a simple strong base or, for substrates with base-sensitive functional groups, a sophisticated ruthenium pincer complex, which allows the reaction to proceed efficiently at room temperature. researchgate.net

| Methodology | Key Features | Green Chemistry Principles Applied | Reference |

|---|---|---|---|

| One-Pot CuCN-mediated Synthesis | Cost-effective, broad substrate scope, reduced effluent. | Atom Economy, Catalysis | google.comresearchgate.netrsc.org |

| Biocatalysis (Nitrilases) | High selectivity, mild aqueous conditions, eco-friendly. | Use of Renewable Feedstocks, Catalysis | chemsynthesis.com |

| Selective α-Deuteration | Uses inexpensive and benign D₂O as a reagent. | Use of Safer Solvents and Auxiliaries | researchgate.net |

Exploration of Novel Reactivity and Uncharted Transformations

Researchers are actively exploring the untapped reactive potential of this compound and its derivatives, moving beyond their traditional roles. The unique electronic properties of the α,β-unsaturated nitrile moiety make it a versatile substrate for a variety of chemical transformations, leading to the synthesis of complex and valuable molecules.

One major area of exploration is its use in the synthesis of diverse heterocyclic compounds. mdpi.com The reaction of cinnamonitrile derivatives with active methylene (B1212753) reagents has been shown to produce a range of polyfunctional pyridine (B92270) and pyran derivatives. mdpi.com Similarly, reactions with substituted naphthol and orcinol (B57675) can yield complex fused-ring systems such as naphthopyrans, naphthodipyrans, and benzodipyrans. nih.gov These heterocyclic scaffolds are of significant interest due to their prevalence in biologically active molecules. nih.gov

Electrochemical methods are also being employed to unlock new reaction pathways. The electrochemical reduction of cinnamonitrile in the presence of carbon dioxide has been successfully used to synthesize cyano- and phenyl-substituted propionic acids. mdpi.com This electrocarboxylation process occurs efficiently in an undivided cell without the need for expensive metal catalysts, offering a novel route to valuable carboxylic acid derivatives. mdpi.com The radical anion generated during the electroreduction is a key intermediate that, in the absence of CO₂, can lead to various hydrodimers and glutaronitrile (B146979) derivatives. mdpi.com

Another novel transformation is the highly selective H/D exchange at the α-position of the nitrile. researchgate.net This method allows for the precise incorporation of deuterium, a valuable tool for mechanistic studies and for altering the pharmacokinetic properties of drug candidates. researchgate.net The development of both base-catalyzed and ruthenium-catalyzed protocols for this transformation enhances its applicability to a wide range of substrates. researchgate.net

| Transformation | Reagents/Conditions | Product Class | Reference |

|---|---|---|---|

| Reaction with Active Methylene Reagents | Cyanoacetanilide, Ethyl acetoacetate | Polyfunctional Pyridines and Pyrans | mdpi.com |

| Reaction with Naphthols/Orcinol | Substituted Naphthol, Orcinol, Piperidine | Naphthopyrans, Benzodipyrans | nih.gov |

| Electrochemical Carboxylation | CO₂, Ni cathode, Mg anode | Substituted Propionic Acids | mdpi.com |

| Selective α-Deuteration | D₂O, tBuOK or Ru-PNN catalyst | α-Deuterated Cinnamonitriles | researchgate.net |